2-(4-propoxyphenyl)acetohydrazide

Description

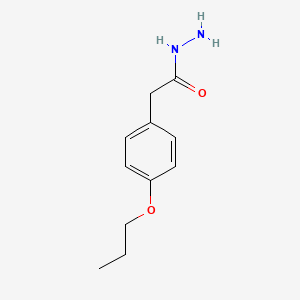

2-(4-Propoxyphenyl)acetohydrazide is a hydrazide derivative characterized by a phenyl ring substituted with a propoxy group (–OCH₂CH₂CH₃) at the para position, linked to an acetohydrazide moiety (–CH₂CONHNH₂).

The synthesis of such compounds typically involves:

Esterification: Reacting phenolic derivatives with chloroacetate esters to form intermediate esters (e.g., ethyl-2-(4-substituted-phenoxy)acetate) .

Hydrazination: Refluxing the ester with hydrazine hydrate in methanol or ethanol to yield the acetohydrazide core .

Derivatization: Condensing the hydrazide with aldehydes or ketones to form hydrazones, which often enhance biological activity .

Properties

IUPAC Name |

2-(4-propoxyphenyl)acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-2-7-15-10-5-3-9(4-6-10)8-11(14)13-12/h3-6H,2,7-8,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXFKQGIDXDDFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CC(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701288484 | |

| Record name | 4-Propoxybenzeneacetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61904-56-1 | |

| Record name | 4-Propoxybenzeneacetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61904-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Propoxybenzeneacetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-propoxyphenyl)acetohydrazide typically involves the reaction of 4-propoxybenzaldehyde with hydrazine hydrate, followed by acetylation. The general synthetic route can be summarized as follows:

-

Formation of 4-propoxybenzaldehyde hydrazone

Reagents: 4-propoxybenzaldehyde, hydrazine hydrate

Conditions: Reflux in ethanol

Reaction: [ \text{C}{10}\text{O} + \text{N}_2\text{H}_4 \rightarrow \text{C}{10}\text{N}_2\text{O} ]

-

Acetylation of the hydrazone

Reagents: Acetic anhydride

Conditions: Room temperature

Reaction: [ \text{C}{10}\text{N}_2\text{O} + \text{C}_4\text{H}{16}\text{N}_2\text{O}_2 ]

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(4-propoxyphenyl)acetohydrazide can undergo various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding oximes or nitriles.

Reduction: Can be reduced to form amines.

Substitution: Can undergo nucleophilic substitution reactions, particularly at the hydrazide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted hydrazides or hydrazones.

Scientific Research Applications

2-(4-propoxyphenyl)acetohydrazide has several scientific research applications, including:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.

Materials Science: Used in the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.

Biological Studies: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Mechanism of Action

The mechanism of action of 2-(4-propoxyphenyl)acetohydrazide in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazide moiety. This interaction can lead to the inhibition of specific enzymatic pathways or modulation of receptor activity, resulting in its observed biological effects.

Comparison with Similar Compounds

Anticonvulsant Activity

Acetohydrazide derivatives bearing benzimidazole or phenoxy groups have demonstrated notable anticonvulsant properties. For example:

Anticholinesterase Activity

Hydrazone derivatives of acetohydrazides have been evaluated for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition:

| Compound | IC₅₀ (AChE) | IC₅₀ (BChE) | Reference |

|---|---|---|---|

| N-(2,4-Disubstituted benzylidene)-2-(4-nitrophenyl-piperazin-1-yl)acetohydrazide (206) | 29.5 µM | >100 µM | |

| Galantamine (reference) | 1.5 µM | 8.0 µM |

Comparison : While compound 206 (with a para-hydroxyl substituent) showed selective AChE inhibition, this compound derivatives might exhibit weaker activity due to the lack of electron-withdrawing groups (e.g., nitro) critical for enzyme binding .

Cytotoxicity and Anticancer Potential

Triazole- and coumarin-linked acetohydrazides have shown promising cytotoxicity:

Structural Advantage : The propoxyphenyl group in this compound could modulate solubility and tumor targeting, though its efficacy would depend on substituent positioning and electronic effects .

Kinase Inhibition

Benzimidazole-acetohydrazide hybrids have been tested as kinase inhibitors:

| Compound | Epidermal Growth Factor Receptor (EGFR) Inhibition | Reference |

|---|---|---|

| 2-(2-Phenyl-1H-benzo[d]imidazol-1-yl)-N’-(arylmethylene)acetohydrazide (1-12) | Limited activity (IC₅₀ >50 µM) |

Comparison : The lack of a propoxy group in these derivatives suggests that this compound might similarly show weak kinase inhibition unless paired with stronger electron-donating or bulky substituents .

Metal Coordination and Stability

Nickel(II) complexes of bromophenoxy-acetohydrazides exhibit thermal stability and unique geometries:

| Compound | Thermal Stability (°C) | Coordination Geometry | Reference |

|---|---|---|---|

| [NiCl₂(2-(4-bromophenoxy)acetohydrazide)(2-PrOH)]n | Decomposes at 220°C | Octahedral |

Implication: The propoxy group in this compound may form less stable metal complexes compared to bromophenoxy analogs due to reduced electronegativity .

Biological Activity

2-(4-Propoxyphenyl)acetohydrazide, a hydrazide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, featuring a propoxy group, may influence its pharmacological properties, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-propoxyphenylacetic acid with hydrazine derivatives. The propoxy substituent enhances lipophilicity and may improve the compound's interaction with biological targets. The structural formula can be represented as follows:

Antimicrobial Properties

Research indicates that hydrazide derivatives exhibit significant antimicrobial activity. In a study assessing various hydrazones, compounds similar to this compound showed moderate to high efficacy against both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentrations (MICs) for related compounds ranged from 250 to 1000 µg/mL against various bacterial strains, suggesting potential utility in treating infections .

Antitumor Activity

The antiproliferative effects of hydrazide derivatives have been documented in several cancer cell lines. For example, studies on structurally similar compounds revealed IC50 values as low as 0.77 µM against glioblastoma cells (LN-229), indicating strong cytotoxicity . Such findings suggest that this compound may also possess antitumor properties worthy of further investigation.

The biological activity of hydrazides like this compound is often attributed to their ability to form reactive intermediates that interact with cellular macromolecules. The azomethine group present in these compounds is particularly reactive and may play a crucial role in mediating their biological effects .

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of hydrazone derivatives found that compounds with similar structural features to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study reported MIC values ranging from 3.91 µg/mL to >1000 µg/mL depending on the compound and bacterial strain .

- Antiproliferative Effects : In vitro testing on cancer cell lines demonstrated that derivatives comparable to this compound showed potent antiproliferative activity. For instance, one derivative had an IC50 value of 12.39 µM against HepG2 liver cancer cells . This highlights the potential application of such compounds in cancer therapy.

Data Tables

| Compound Name | MIC (µg/mL) | IC50 (µM) | Target Organism/Cell Line |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Hydrazone A | 3.91 | 0.77 | S. aureus / LN-229 (glioblastoma) |

| Hydrazone B | >1000 | 12.39 | E. coli / HepG2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.